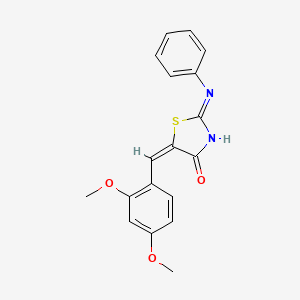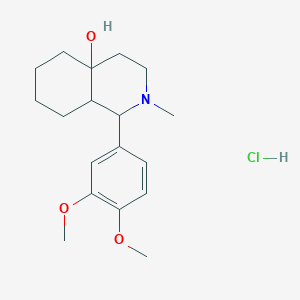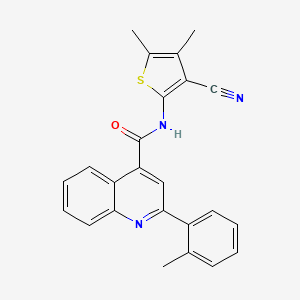
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as DMPT, is a thiazolidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. DMPT has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway leads to the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is also stable under various conditions and can be stored for a long time without significant degradation. However, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also has poor bioavailability, which limits its effectiveness in vivo.
将来の方向性
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. However, there is still much to be explored regarding its mechanism of action and potential therapeutic applications. Future research should focus on investigating the molecular targets of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and its effects on various cellular signaling pathways. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in vivo. Overall, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one holds great potential for scientific research and therapeutic applications.
合成法
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The first step involves the reaction of 2,4-dimethoxybenzaldehyde and phenylhydrazine to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with thiosemicarbazide in the presence of acetic acid to yield 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The overall yield of 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one using this method is around 70%.
科学的研究の応用
5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy.
特性
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTFLEBAIZPAMB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)

![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-piperazinyl}-2-methylquinoline](/img/structure/B6040975.png)
